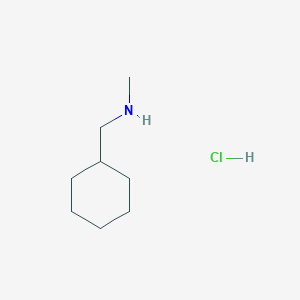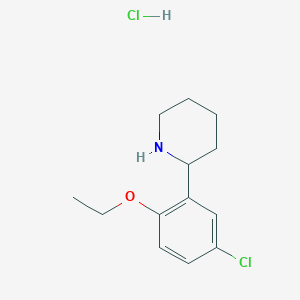
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyimino group, a dihydroindenyl moiety, and a pyridinyl ethane-dione framework. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of the methoxyimino group through the reaction of a suitable aldehyde or ketone with hydroxylamine and methanol. This intermediate can then undergo further reactions to introduce the dihydroindenyl and pyridinyl ethane-dione moieties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers investigate the compound’s potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in antiproliferative or antiradical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1′-((1Z,1′Z)-([1,1′Biphenyl]-4,4′-diylbis(azanylylidene)) bis(methanylylidene)) bis(naphthalen-2-ol)
- 4,4′-((1Z,1′Z)-([1,1′-Biphenyl]-4,4′-diylbis(azanylylidene)) bis(methanylylidene)) bis(2-methoxy phenol)
- (N4Z,N4′Z)-N4,N4′-bis(4-(dimethyl amino) benzylidene)-[1,1′-biphenyl]-4,4′-diamine
Uniqueness
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione stands out due to its unique combination of functional groups and structural features. The presence of the methoxyimino group, dihydroindenyl moiety, and pyridinyl ethane-dione framework provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3/b19-15- |
Clé InChI |
GUPVAYODPWPSIM-CYVLTUHYSA-N |
SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
SMILES isomérique |
CO/N=C\1/CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
SMILES canonique |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


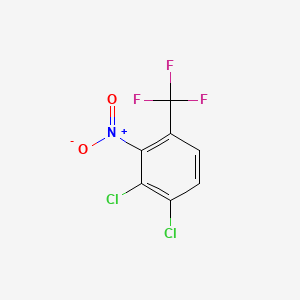


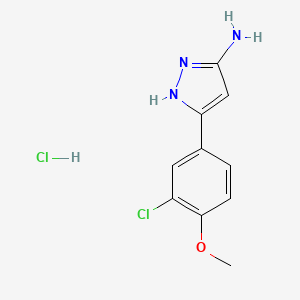

![(1R,5R)-5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B1644965.png)
![N-[2-(diethylamino)ethyl]-4-methylbenzamide](/img/structure/B1644968.png)
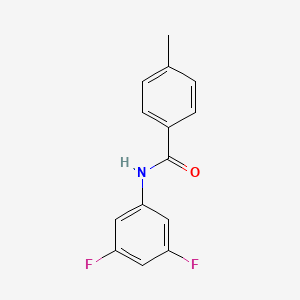
![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)

